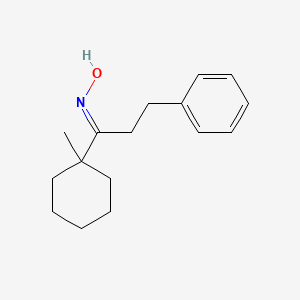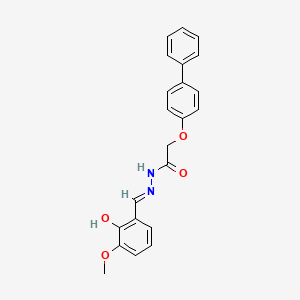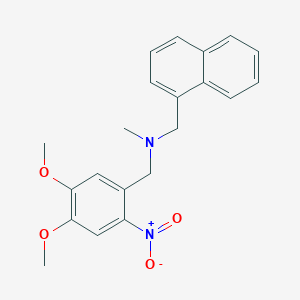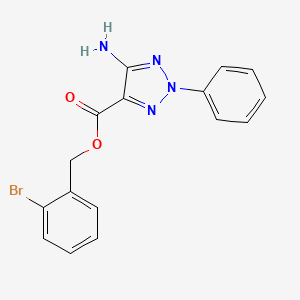![molecular formula C16H28N2O B6037326 N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide, also known as BCT-197, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BCT-197 has been found to have anti-inflammatory, anti-fibrotic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
作用機序
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the inflammatory response. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide also inhibits the activation of STAT3, a transcription factor that plays a role in the development of fibrosis and cancer. Additionally, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have several biochemical and physiological effects. In vitro studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide reduces tumor growth and metastasis in animal models of cancer. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has also been found to reduce fibrosis in animal models of liver and lung fibrosis.
実験室実験の利点と制限
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to have low toxicity and high bioavailability, making it a promising candidate for in vivo studies. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. Additionally, the optimal dose and dosing regimen for N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide have not been established.
将来の方向性
There are several future directions for the research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. One potential direction is to investigate the efficacy of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in animal models and humans. Additionally, the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide in other diseases, such as autoimmune disorders and cardiovascular diseases, should be explored.
合成法
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide involves several steps, including the reaction of 3-buten-1-amine with cyclohexylmethyl chloride to form N-cyclohexylmethyl-3-buten-1-amine. This intermediate is then reacted with piperidine to yield N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide. The final product is purified through crystallization and recrystallization processes to obtain a high-purity compound.
科学的研究の応用
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a common underlying factor in many diseases, including cancer, fibrosis, and autoimmune disorders. N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBGKQCRRJWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)


![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)



![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
